5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, which is a form of vitamin B3. This compound features multiple fluorine atoms and a bromine atom, which significantly alter its chemical properties and potential applications. The presence of trifluoroethoxy and trifluoromethyl groups enhances the lipophilicity and biological activity of the molecule.
This compound can be synthesized in laboratories specializing in organic synthesis and medicinal chemistry. It may also be found in chemical databases or literature focusing on fluorinated organic compounds.
This compound belongs to the class of nicotinic acids, specifically those that are halogenated and contain fluorinated alkyl groups. Its unique structure provides it with potential applications in pharmaceuticals and agrochemicals.
The synthesis of 5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid typically involves several steps:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid can be represented as follows:
The structural formula indicates that this compound has a complex arrangement with significant steric hindrance due to the bulky trifluoroalkyl groups. The presence of electronegative fluorine atoms affects its electronic properties.
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions typical for carboxylic acids and halogenated compounds:
These reactions often require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for this compound is not extensively documented but can be inferred based on its structural characteristics:
Studies involving similar compounds indicate that halogenation can significantly increase binding affinity to biological targets.
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid has potential applications in:
The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in bioactive molecule design, with its integration into agrochemicals and pharmaceuticals intensifying over the past three decades. The historical trajectory of TFMP derivatives reveals a deliberate shift toward fluorine-enhanced heterocycles, driven by the unique physicochemical properties imparted by the trifluoromethyl group. Early TFMP compounds primarily served as synthetic intermediates, but their role expanded significantly upon recognizing the trifluoromethyl group’s ability to improve lipid solubility, membrane permeability, and binding affinity to biological targets. For instance, 5-bromo-2-(trifluoromethyl)nicotinic acid (CAS: 436799-36-9) exemplifies this evolution, transitioning from a building block to a critical precursor for neuroactive agents and crop protection chemicals [7] [9]. The molecular editing of pyridine rings via trifluoromethylation at the ortho or meta positions has enabled precise modulation of electronic effects, facilitating targeted interactions with enzymes and receptors. This strategic incorporation is evidenced by 15% of commercial agrochemicals and 20% of pharmaceuticals now containing at least one TFMP moiety, underscoring the scaffold’s versatility .
Table 1: Evolution of Key TFMP Derivatives in Industrial Applications
Compound | CAS Number | Primary Application Sector | Notable Role |
---|---|---|---|
5-Bromo-2-(trifluoromethyl)nicotinic acid | 436799-36-9 | Pharmaceutical | Nav1.8 inhibitor precursor |
5-Bromo-6-(trifluoromethyl)nicotinic acid | 1211582-35-2 | Agrochemical | Herbicide intermediate |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate | 144740-56-7 | Pharmaceutical | Antimicrobial scaffold |
Multi-fluorinated substituents, such as trifluoromethyl (−CF₃) and trifluoroethoxy (−OCH₂CF₃), induce profound effects on the bioavailability and persistence of nicotinic acid derivatives. The strong electron-withdrawing nature of −CF₃ lowers the pKa of adjacent carboxylic acids, enhancing membrane permeability and promoting ionic interactions with target proteins. Concurrently, the lipophilic character of fluorinated groups (quantified by π-hydrophobic parameters >0.9) facilitates passive diffusion across biological barriers, improving tissue distribution. For example, in 5-bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid, the synergistic effect of the −OCH₂CF₃ and −CF₃ groups reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life by >40% compared to non-fluorinated analogs [1] [4]. This metabolic resilience arises from fluorine’s ability to block common degradation pathways, such as hydroxylation or dealkylation. Additionally, the conformational rigidity imparted by the trifluoroethoxy ether linkage minimizes entropic penalties upon binding, enhancing ligand-receptor complementarity in enzyme active sites . These attributes collectively explain the preferential use of multi-fluorinated nicotinates in developing long-acting herbicides and antivirals, where sustained target engagement is critical.
Bromine and trifluoroethoxy groups serve as orthogonal handles for regioselective molecular diversification, enabling efficient synthesis of complex nicotinate derivatives. The C–Br bond’s moderate reactivity facilitates Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) or nucleophilic aromatic substitution (SNAr), allowing chemists to introduce aryl, heteroaryl, or amine functionalities at the 5-position of the pyridine ring. For instance, methyl 2-bromo-6-(trifluoromethyl)nicotinate (CAS: 144740-56-7) undergoes selective Suzuki coupling at C2-Br while tolerating the ester and trifluoromethyl groups, affording biaryl derivatives in yields exceeding 85% [6]. Concurrently, the trifluoroethoxy group (−OCH₂CF₃) acts as a sterically demanding, electron-deficient substituent that directs ortho-lithiation or halogen-metal exchange at adjacent positions. This enables precise functionalization at C6, as demonstrated in the synthesis of 5-bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid, where the trifluoroethoxy moiety shields C4 from electrophilic attack while promoting bromination at C5 [1] [9]. The group’s stability under acidic and basic conditions further ensures its integrity during multi-step transformations.
Table 2: Directed Functionalization Strategies Enabled by Key Substituents
Functional Group | Reaction Compatibility | Regioselectivity | Representative Transformation |
---|---|---|---|
C5-Bromine | Suzuki coupling, SNAr | C5 functionalization | ArB(OH)₂ → 5-Aryl-nicotinate (Yield: 85–92%) |
Trifluoroethoxy | Ortho-lithiation, electrophilic substitution | C6 protection, C5 activation | C5-Bromination (Yield: 78%) |
Trifluoromethyl | Negishi coupling, halogen exchange | C2 functionalization | RZnX → 2-Alkyl-nicotinate (Yield: 65–70%) |
The trifluoroethoxy group’s electron-deficient ethoxy bridge also suppresses undesired ring alkylation, a common side reaction in non-fluorinated ethoxy analogs. This directional control is invaluable for constructing polyfunctionalized TFMP derivatives with defined stereoelectronic profiles, accelerating the development of structure-activity relationship (SAR) libraries in drug discovery [6] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1